

Comparative Selectivity Profile of LY2365109 for Glycine Transporter 1 (GlyT1)

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Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B1139371

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of LY2365109, a potent Glycine Transporter 1 (GlyT1) inhibitor, against the Glycine Transporter 2 (GlyT2). The data presented herein is compiled from various preclinical studies to assist researchers in evaluating LY2365109 for neuroscience and drug discovery applications.

High Selectivity of LY2365109 for GlyT1

LY2365109 demonstrates exceptional selectivity for GlyT1 over GlyT2. This is evident from its half-maximal inhibitory concentration (IC₅₀) values. For GlyT1, LY2365109 has an IC₅₀ of 15.8 nM. In stark contrast, its IC₅₀ for GlyT2 is greater than 30,000 nM, indicating a selectivity of over 1900-fold. This high degree of selectivity is a critical attribute, minimizing off-target effects and enhancing its potential as a precise pharmacological tool and therapeutic candidate.

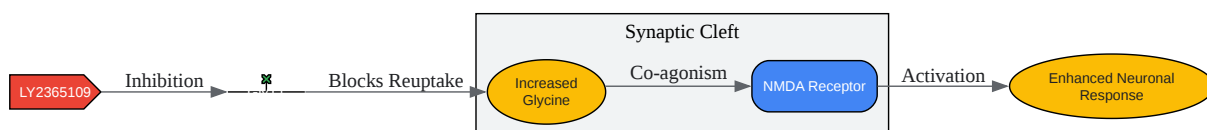
Comparative Analysis with Other GlyT1 Inhibitors

To provide a broader context, the selectivity profile of LY2365109 is compared with other notable GlyT1 inhibitors in the table below. This comparative data highlights the varying degrees of selectivity among different chemical scaffolds.

Compound	GlyT1 IC50 (nM)	GlyT2 IC50 (nM)	Selectivity (GlyT2/GlyT1)
LY2365109	15.8	> 30,000	> 1900-fold
ALX5407	3	> 10,000	> 3300-fold
Bitopertin	25	Inactive	> 400-fold
Iclepertin	Potent	Inactive against GlyT2	High
SSR103800	Potent	Selective	Selective

Mechanism of Action: Potentiation of NMDA Receptor Activity

GlyT1 inhibitors, including LY2365109, exert their effects by blocking the reuptake of glycine from the synaptic cleft. This leads to an increase in the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. The potentiation of NMDA receptor activity is a key mechanism underlying the potential therapeutic effects of GlyT1 inhibitors in central nervous system disorders.



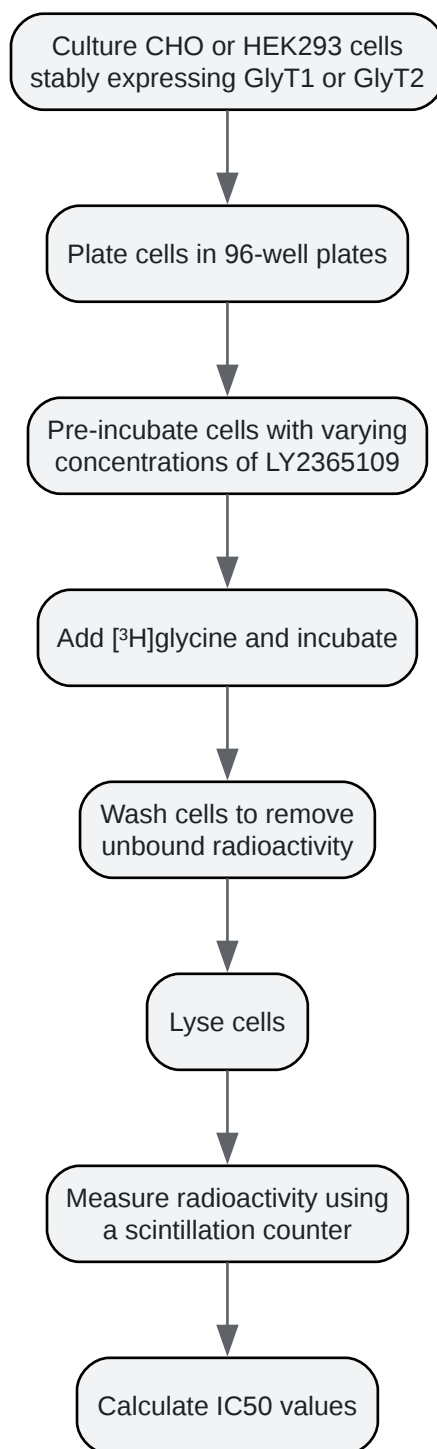
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Mechanism of GlyT1 Inhibition

Experimental Protocols

The selectivity of GlyT1 inhibitors is typically determined using in vitro [³H]glycine uptake assays in cell lines stably expressing either human GlyT1 or GlyT2.

Experimental Workflow:



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Glycine Uptake Assay Workflow

Detailed Method for [³H]Glycine Uptake Assay:

- **Cell Culture:** Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with and expressing human GlyT1a or GlyT2 are cultured in appropriate media and conditions.
- **Cell Plating:** Cells are seeded into 96-well microplates and allowed to adhere overnight.
- **Assay Buffer Preparation:** A Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) is typically used.
- **Inhibitor Preparation:** A serial dilution of LY2365109 and other test compounds is prepared in the assay buffer.
- **Pre-incubation:** The cell culture medium is removed, and the cells are washed with the assay buffer. The cells are then pre-incubated with the various concentrations of the inhibitors for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.
- **[³H]Glycine Addition:** A solution containing a fixed concentration of [³H]glycine (e.g., 50 nM) is added to each well to initiate the uptake reaction.
- **Incubation:** The plates are incubated for a specific time (e.g., 10-20 minutes) at room temperature or 37°C.
- **Termination of Uptake:** The reaction is terminated by rapidly washing the cells multiple times with ice-cold assay buffer to remove the extracellular [³H]glycine.
- **Cell Lysis:** The cells are lysed using a lysis buffer (e.g., 0.1 N NaOH or a commercial cell lysis reagent).
- **Scintillation Counting:** The lysate from each well is transferred to a scintillation vial containing a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
- **Data Analysis:** The percentage of inhibition at each compound concentration is calculated relative to the control (no inhibitor). The IC₅₀ values are then determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

This detailed protocol provides a robust framework for assessing the potency and selectivity of GlyT1 inhibitors. The high selectivity of LY2365109, as demonstrated through such assays,

underscores its value as a research tool for investigating the role of GlyT1 in the central nervous system and as a promising lead compound for the development of novel therapeutics.

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